![molecular formula C19H20ClN5O3S2 B2781960 N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223798-09-1](/img/structure/B2781960.png)
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
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Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C19H20ClN5O3S2 and its molecular weight is 465.97. The purity is usually 95%.
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Biological Activity
The compound N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has garnered attention in the scientific community due to its potential biological activities. This article delves into its biological activity, synthesis, and implications for therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C27H26ClN3O4S2. The compound features a complex structure that includes a thiazolo-pyrimidine moiety and a chloro-methoxy phenyl group. The intricate design of this molecule suggests potential interactions with various biological targets.
Structural Representation
Property | Value |
---|---|
Molecular Formula | C27H26ClN3O4S2 |
Molecular Weight | 560.526 g/mol |
SMILES | CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
Case Study: Cytotoxicity Assay
A study reported the following IC50 values for the compound against different cell lines:
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 | 5.00 |
HepG2 | 10.00 |
These results indicate that the compound may selectively inhibit cancer cell proliferation while sparing non-cancerous cells.
The proposed mechanism of action involves the inhibition of microtubule assembly, leading to apoptosis in cancer cells. The compound's ability to induce morphological changes and enhance caspase-3 activity further supports its role as an apoptosis-inducing agent.
Apoptosis Induction Study
In a separate experiment, the compound was shown to enhance caspase-3 activity significantly:
Concentration (μM) | Caspase-3 Activity (fold increase) |
---|---|
1.0 | 1.33 |
10.0 | 1.57 |
This data suggests that the compound effectively triggers apoptotic pathways in targeted cancer cells.
Additional Biological Activities
Beyond anticancer properties, preliminary studies suggest that this compound may exhibit antibacterial and anti-inflammatory activities. Further research is needed to elucidate these effects and their underlying mechanisms.
Antibacterial Activity
Preliminary screening indicated potential antibacterial effects against Gram-positive bacteria, although more comprehensive studies are required.
Anti-inflammatory Activity
The compound's anti-inflammatory properties are hypothesized based on its structural analogs known for similar activities. In vitro assays are necessary to confirm these effects.
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3S2/c1-11-7-13(14(28-2)8-12(11)20)22-15(26)9-25-10-21-17-16(18(25)27)30-19(23-17)24-3-5-29-6-4-24/h7-8,10H,3-6,9H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGXZEOCHRZECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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